1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinazolin-4-ylthio)ethanone
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Overview
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinazolin-4-ylthio)ethanone is a synthetic organic compound that features both quinoline and quinazoline moieties. These structures are often found in various pharmacologically active compounds, making this compound of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinazolin-4-ylthio)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Formation of the quinazoline moiety: This can be synthesized via the condensation of anthranilic acid with formamide.
Coupling of the two moieties: The final step involves the coupling of the quinoline and quinazoline structures through a thioether linkage, often using reagents like thiourea and appropriate catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinazolin-4-ylthio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinoline or quinazoline rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted quinoline and quinazoline derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacophores.
Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinazolin-4-ylthio)ethanone would depend on its specific biological target. Generally, compounds with quinoline and quinazoline structures can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial activity.
Quinazoline derivatives: Such as gefitinib and erlotinib, used as anticancer agents.
Uniqueness
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(quinazolin-4-ylthio)ethanone is unique due to the combination of both quinoline and quinazoline moieties, which may confer a distinct set of biological activities and chemical properties.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-quinazolin-4-ylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c23-18(22-11-5-7-14-6-1-4-10-17(14)22)12-24-19-15-8-2-3-9-16(15)20-13-21-19/h1-4,6,8-10,13H,5,7,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWOMWWQJVJEBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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